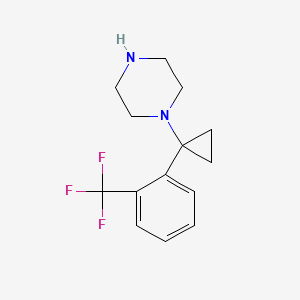

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

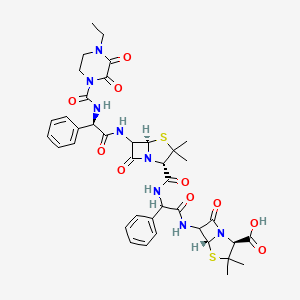

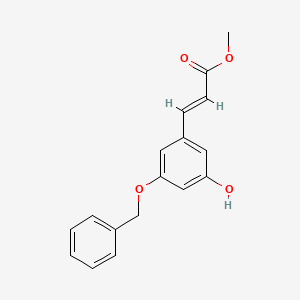

“1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is a chemical compound with the molecular formula C14H18ClF3N2 . It has an average mass of 306.754 Da and a mono-isotopic mass of 306.111053 Da . It is a versatile compound with potential applications in scientific research, from drug development to material science.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the cyclopropyl group .Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

Piperazine and its analogues, including compounds structurally related to 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, have been extensively studied for their medicinal properties. Notably, they have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Structural Modifications

Piperazine derivatives, due to slight modifications in their substitution patterns, have been recognized for their versatility in therapeutic applications. These applications span across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. This diversity underscores the potential of piperazine derivatives, including 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, to be adapted for various diseases through rational molecular design (Rathi et al., 2016).

Metabolic Cytoprotection

Piperazine derivatives such as Trimetazidine, which share a core structural similarity to 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, are known for their metabolic cytoprotective action. These compounds positively influence myocardial energetic metabolism, demonstrating the broader potential of piperazine derivatives in metabolic modulation and cytoprotection (Cargnoni et al., 1999).

Antidepressant Properties

The presence of a piperazine substructure is a common feature among many marketed antidepressants, suggesting its significant role in enhancing CNS pharmacokinetic profiles and specific binding conformations. This insight into the piperazine moiety, including compounds like 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, may guide the development of novel antidepressants with improved efficacy and potency (Kumar et al., 2021).

Antianginal Applications

Ranolazine, another piperazine derivative, has been approved for the treatment of chronic stable angina pectoris. Its mechanism, distinct from traditional antianginals, does not rely on changes in blood pressure or heart rate, indicating the therapeutic versatility of piperazine derivatives for cardiovascular conditions (Siddiqui & Keam, 2006).

Eigenschaften

IUPAC Name |

1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLZUUBJCAEXQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743221 |

Source

|

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine | |

CAS RN |

1245646-33-6 |

Source

|

| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)

methanone](/img/structure/B582118.png)